4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid

Structure-Activity Relationship (SAR) Chemical Biology Molecular Pharmacology

Secure the precisely defined para-4-chlorophenoxy-substituted succinamic acid scaffold for your SAR studies. Unlike the 2-chloro isomer (CAS 667446-82-4) or unsubstituted parent (CAS 102-14-7), this specific substitution pattern is critical for assessing target binding, selectivity, and pharmacokinetic parameters. With both carboxylic acid and amide handles, it serves as a versatile intermediate for MCH antagonist synthesis targeting obesity and diabetes. Insist on authenticated 95% purity to ensure reproducible outcomes. Bulk and custom packaging available.

Molecular Formula C16H14ClNO4
Molecular Weight 319.74 g/mol
Cat. No. B7764210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid
Molecular FormulaC16H14ClNO4
Molecular Weight319.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(=O)O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO4/c17-11-1-5-13(6-2-11)22-14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
InChIKeyQQEMETRBLNFBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic Acid (CAS 329195-72-4)


4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid (CAS 329195-72-4) is an organic compound with the molecular formula C16H14ClNO4 and a molecular weight of 319.74 g/mol. It is structurally characterized as a succinamic acid derivative, featuring a 4-chlorophenoxy-substituted phenyl ring connected to an oxobutanoic acid moiety via an amide linkage . The compound is commercially available as a research chemical with a typical purity of 95% . Its potential utility in pharmaceutical research is suggested by its structural similarity to molecules with known bioactivity, particularly as a scaffold for enzyme inhibitors [1].

Critical Structural Specificity of 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic Acid (CAS 329195-72-4) for Research Applications


The biological and chemical behavior of this compound is highly dependent on its precise structural arrangement. The presence of the 4-chlorophenoxy group at the para-position of the aniline ring is a critical determinant of its physicochemical properties and potential target interactions. Generic substitution with close analogs, such as the 2-chloro isomer (CAS 667446-82-4) or the unsubstituted parent compound succinanilic acid (CAS 102-14-7), is not scientifically valid as it would result in different molecular geometry, electronic distribution, and lipophilicity, potentially leading to divergent biological activity and experimental outcomes . The specific substitution pattern is a key feature for applications where this exact scaffold is required, such as in structure-activity relationship (SAR) studies or as a specific synthetic intermediate [1].

Quantitative Evidence for 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic Acid (CAS 329195-72-4) Against Key Analogs


Positional Isomer Differentiation: 4-Chloro vs. 2-Chloro Substitution

The compound's differentiation is structurally defined by the para-chloro substitution on the terminal phenyl ring. The 2-chloro isomer (CAS 667446-82-4) is a distinct chemical entity with different properties. While direct comparative bioactivity data is not available in the public domain, the structural difference is fundamental to molecular recognition and function .

Structure-Activity Relationship (SAR) Chemical Biology Molecular Pharmacology

Differentiation from Unsubstituted Parent Scaffold (Succinanilic Acid)

The addition of the 4-chlorophenoxy group to the succinanilic acid core (4-anilino-4-oxobutanoic acid, CAS 102-14-7) significantly alters the compound's properties. The target compound has a substantially higher molecular weight (319.74 g/mol vs. 193.20 g/mol) and a predicted boiling point of 560.0±40.0 °C, compared to 530.6 °C for a related analog . This functionalization is a key step for enhancing lipophilicity and potential target engagement.

Medicinal Chemistry Scaffold Optimization Chemical Proteomics

Commercial Availability and Purity for Reproducible Research

The compound is available from multiple vendors with a standardized purity specification of 95%, which is consistent across suppliers . This is comparable to the purity offered for its 2-chloro isomer, which is also listed at 95% . The availability of this defined purity level supports reproducible chemical and biological assays where a consistent starting material is required.

Chemical Synthesis Analytical Chemistry Reproducibility

Primary Application Scenarios for 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic Acid (CAS 329195-72-4)


Structure-Activity Relationship (SAR) Studies for Amide-Based Bioactives

This compound serves as a specific, functionalized building block in SAR studies aimed at optimizing the potency and physicochemical properties of drug candidates. Its defined para-chloro substitution pattern allows researchers to directly assess the impact of this group on target binding, selectivity, and pharmacokinetic parameters, as compared to the unsubstituted or ortho-substituted analogs .

Probe for Investigating Melanin-Concentrating Hormone (MCH) Antagonism

Given its structural classification within a patent family describing amide compounds with MCH-antagonistic activity, this compound may be used as a reference tool or starting point for developing new probes to study metabolic disorders like obesity and diabetes. Its specific 4-chlorophenoxy motif is a common feature in these molecules, making it a valuable comparator in this chemical space [1].

Synthetic Intermediate for More Complex Molecular Architectures

The presence of both a carboxylic acid and an amide functional group provides versatile handles for further chemical modification. The compound can be used as an intermediate in the synthesis of larger, more complex molecules, such as heterocyclic compounds or bioconjugates, where the 4-chlorophenoxy-substituted scaffold is a desired substructure .

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